3-Fluoro-5-hydroxyphenylboronic acid

Overview

Description

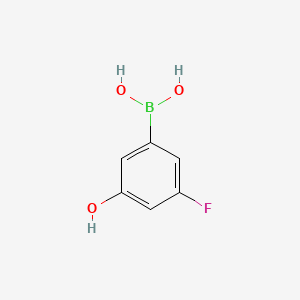

3-Fluoro-5-hydroxyphenylboronic acid, also known by its CAS number 871329-82-7, is a compound with the molecular formula C6H6BFO3 . It has a molecular weight of 155.92 g/mol . The compound appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C6H6BFO3/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,9-11H . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of coupling reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 60.7 Ų and a complexity of 133 . It is a solid at 20 degrees Celsius .Scientific Research Applications

Anticancer Properties : Phenylboronic acid and benzoxaborole derivatives, including compounds related to 3-Fluoro-5-hydroxyphenylboronic acid, have shown significant antiproliferative and proapoptotic effects, particularly in ovarian cancer cells. These compounds act in a cell cycle-specific manner, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Antifungal Activity : Isomers of formylphenylboronic acids, including fluorine-substituted derivatives, have demonstrated effectiveness against various fungal strains, highlighting their potential as antifungal agents. Specifically, 4-fluoro-2-formylphenylboronic acid showed potent antifungal properties (Borys et al., 2019).

Pharmacological Applications : The Suzuki cross-coupling reaction involving arylboronic acids, including fluorine-containing derivatives, has been utilized to synthesize thiophene derivatives with potential medicinal applications. These compounds exhibit properties like biofilm inhibition and anti-thrombolytic activity (Ikram et al., 2015).

Glucose Sensing : Fluorine-containing phenylboronic acids have been used in the development of sensitive and selective glucose sensors. These sensors utilize the specific binding properties of boronic acids for glucose detection, which is vital in biological studies and medical diagnostics (Huang et al., 2013).

Fluorescence Studies : The fluorescence quenching mechanisms of boronic acid derivatives, including fluorine-substituted compounds, have been explored. This research contributes to understanding the photophysical properties of these compounds, which can be applied in bioanalytical chemistry (Geethanjali et al., 2015).

Enzyme-Free Glucose Sensing : Studies have synthesized new monomers, such as fluoro-containing phenylboronic acids, for enzyme-free glucose sensing, highlighting their application in developing non-enzymatic biosensors (Bao et al., 2021).

pH Sensors : this compound has been utilized in synthesizing pH-dependent fluorophores, which are sensitive to pH changes and exhibit fluorescence shifts. Such compounds are valuable in biological research, especially in cellular studies (Unciti-Broceta et al., 2009).

Cerebrospinal Fluid Analysis : This compound has been used as an internal standard in high-performance liquid chromatography for determining various metabolites in cerebrospinal fluid, indicating its role in biochemical analysis (Scheinin et al., 1983).

Organic Synthesis : The compound's derivatives have been studied for their structural properties and applications in organic synthesis, including their role in synthesizing new heterocyclic compounds (Nemykin et al., 2011).

Vibrational Spectroscopic Studies : The molecular structure and vibrational frequencies of phenylboronic acids, including fluorine-substituted variants, have been investigated, contributing to the understanding of their physical and chemical properties (Sert et al., 2013).

Safety and Hazards

Mechanism of Action

Mode of Action

Boronic acids, in general, are known to form reversible covalent bonds with 1,3-diols, which could potentially influence their interaction with biological targets .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds in the presence of a palladium catalyst . This suggests that 3-Fluoro-5-hydroxyphenylboronic Acid may play a role in such reactions.

Action Environment

The action of this compound may be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.

properties

IUPAC Name |

(3-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBZIEXCTPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660141 | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871329-82-7 | |

| Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)